molecular formula C16H24NO2Cl B601629 (R)-Bufuralol Hydrochloride CAS No. 57704-11-7

(R)-Bufuralol Hydrochloride

Cat. No.: B601629
CAS No.: 57704-11-7
M. Wt: 297.83
InChI Key:
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Description

Bufuralol hydrochloride, also known as Ro 3-4787, is a potent non-selective β-adrenergic receptor antagonist with partial agonist activity . It is primarily metabolized by cytochrome P450 (CYP) isoform CYP2D6 .


Molecular Structure Analysis

Bufuralol hydrochloride has a molecular formula of C16H23NO2.HCl and a molecular weight of 297.82 . The structure includes a benzofuran ring, which is a rare exception among beta blockers .


Chemical Reactions Analysis

Bufuralol hydrochloride is metabolized by CYP2D6 . It is hydroxylated at the 1’ position, making it a probe substrate for CYP2D6 . The metabolism of Bufuralol can be affected by other drugs, such as Abatacept and Abiraterone, which can respectively increase and decrease its metabolism .


Physical and Chemical Properties Analysis

Bufuralol hydrochloride is a crystalline solid . It is soluble in ethanol, DMSO, and dimethyl formamide . Its solubility in PBS (pH 7.2) is 5 mg/ml .

Scientific Research Applications

  • Bufuralol is a non-selective beta-adrenoceptor blocking agent similar to propranolol in its properties, including potency. It lacks alpha-adrenoceptor blocking activity but possesses beta-adrenoceptor agonist activity. The beta-adrenoceptor blocking activity mainly resides in the (-)-isomer, though both optical isomers have membrane stabilizing properties (Hamilton & Parkes, 1977).

  • The genetic control of bufuralol metabolism in humans has been studied, revealing that bufuralol is a non-selective beta-adrenoceptor blocking drug with a longer duration of action than propranolol. The study also suggested the possibility of a pharmacogenetic anomaly related to the metabolism of bufuralol (Dayer et al., 1982).

  • Hemodynamic studies comparing Bufuralol-hydrochloride with Pindolol showed that Bufuralol reduces peripheral resistance acutely when given intravenously, indicating its role as a non-specific beta-blocking agent with affinity to beta 1- and beta 2-receptors (Magometschnigg et al., 1979).

  • Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes has been studied, highlighting the involvement of these enzymes in bufuralol metabolism and the genetic variability in this process (Yamazaki et al., 1994).

  • The corneal penetration behavior of beta-blocking agents, including bufuralol hydrochloride, was studied, providing insights into its pharmacokinetics in ocular applications (Huang et al., 1983).

  • A study on the effect of oxidative polymorphism on the hepatic first-pass metabolism of bufuralol in humans identified significant differences in systemic availability of bufuralol between extensive and poor metabolizers, highlighting the influence of genetic factors on its pharmacokinetics (Dayer et al., 2004).

Mechanism of Action

Bufuralol hydrochloride acts as a potent β-adrenoceptor antagonist with partial agonist activity . It has affinity for both β1 and β2-adrenergic receptors .

Safety and Hazards

Bufuralol hydrochloride is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting .

Properties

IUPAC Name

(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206416
Record name Bufuralol hydrochloride, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57704-11-7
Record name 2-Benzofuranmethanol, α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57704-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufuralol hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol hydrochloride, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFURALOL HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVT91ZYUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does Bufuralol hydrochloride impact corneal permeability compared to other beta-blocking agents?

A1: Research comparing Bufuralol hydrochloride to Acebutolol hydrochloride and Timolol maleate revealed key insights into corneal penetration. While in vitro studies showed an inverse relationship between corneal permeability coefficients and the time taken to reach peak concentration in the aqueous humor (Tmax) [], the in vivo findings for Bufuralol hydrochloride and Timolol maleate didn't strictly adhere to this pattern []. This discrepancy suggests potential variations in distribution and/or elimination processes among these drugs []. Notably, despite Bufuralol hydrochloride's higher lipophilicity, the study proposes the existence of aqueous boundary layers within the cornea, resulting in Bufuralol hydrochloride and Timolol maleate demonstrating comparable effective permeability coefficients in vivo [].

Q2: What is the influence of Bufuralol hydrochloride on hemodynamic parameters in the presence of Isoproterenol?

A2: A study investigating the hemodynamic characteristics of Bufuralol hydrochloride employed Isoproterenol to assess its effects. Researchers observed a rightward shift in the dose-response curve for heart rate and cardiac output under Isoproterenol infusion following beta-receptor blockade by Bufuralol hydrochloride []. This shift indicates a blockade of the beta-1 receptors []. Further, the anticipated reduction in peripheral resistance, typically associated with beta-2 receptor blockade, was also shifted rightward []. These findings solidify Bufuralol hydrochloride's classification as a non-specific beta-blocking agent, demonstrating affinity for both beta-1 and beta-2 receptors [].

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